2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid
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Overview
Description
2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a benzoic acid moiety, and a dihydroxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as potassium hydroxide (KOH) for deprotonation and palladium on carbon (Pd/C) for catalytic hydrogenation .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3).
Scientific Research Applications
2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-(2’,4’-dihydroxyphenyl)benzimidazole
- 2-(2’,4’-dihydroxyphenyl)benzoxazole
- 2-(2’,4’-dihydroxyphenyl)benzothiazole These compounds share structural similarities with 2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid but differ in their specific functional groups and overall properties. The presence of the triazole ring and the chloro group in this compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C15H10ClN3O4S |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C15H10ClN3O4S/c16-11-4-1-7(5-10(11)14(22)23)19-13(17-18-15(19)24)9-3-2-8(20)6-12(9)21/h1-6,20-21H,(H,18,24)(H,22,23) |
InChI Key |
XBLDYWOQRSMHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=C(C=C(C=C3)O)O)C(=O)O)Cl |
Origin of Product |
United States |
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